Ethyl 2-(7-bromoquinazolin-2-yl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-bromoquinazolin-2-yl)acetate typically involves the reaction of 7-bromoquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-bromoquinazolin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(7-bromoquinazolin-2-yl)acetate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(7-bromoquinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and quinazoline ring play crucial roles in its binding affinity and activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(7-bromoquinazolin-2-yl)acetate can be compared with other similar compounds such as:
- Ethyl 2-(6-bromoquinazolin-2-yl)acetate
- Ethyl 2-(8-bromoquinazolin-2-yl)acetate
- Ethyl 2-(7-chloroquinazolin-2-yl)acetate
Uniqueness
The unique substitution pattern of the bromine atom at the 7th position in this compound imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 2-(7-bromoquinazolin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 7-bromoquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The compound features a quinazoline ring, which is known for its biological activity, particularly in drug development.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antimicrobial Properties : this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Mechanism of Action : The biological activity is attributed to the interactions between the bromine atom and the quinazoline moiety, which enhance binding affinity to specific molecular targets involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the quinazoline ring or substitutions at various positions can significantly impact its biological properties. For instance:
- Bromine Substitution : The presence of bromine at the 7-position enhances anticancer activity by increasing lipophilicity and improving cellular uptake.
- Alkyl Chain Variations : Alterations to the ethyl group can influence both solubility and biological activity, suggesting that careful tuning of this moiety could yield more potent derivatives .
Antimicrobial Activity
A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an IC50 value of approximately 20 µM, indicating moderate activity compared to standard treatments . The compound was found to act synergistically with other antibiotics, suggesting its potential as part of combination therapy.
Anticancer Studies
In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 15 µM to 30 µM depending on the cell line tested .
Data Summary Table
Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | ~20 | Synergistic effect with antibiotics |
Anticancer | Breast Cancer Cells | 15 | Induction of apoptosis |
Anticancer | Lung Cancer Cells | 30 | Cell cycle arrest |
Properties
IUPAC Name |
ethyl 2-(7-bromoquinazolin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-3-4-9(13)5-10(8)15-11/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUCBGDIWAYPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857604 | |
Record name | Ethyl (7-bromoquinazolin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159812-67-5 | |
Record name | Ethyl (7-bromoquinazolin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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